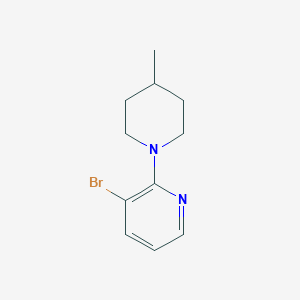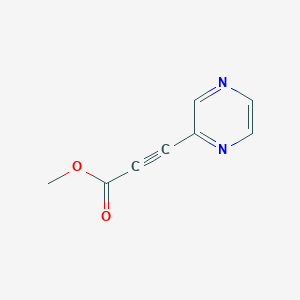
3-Bromo-2-(4-methylpiperidin-1-yl)pyridine
Übersicht
Beschreibung
“3-Bromo-2-(4-methylpiperidin-1-yl)pyridine” is a chemical compound with the CAS Number: 1381941-94-1 . It has a molecular weight of 270.17 . The IUPAC name for this compound is 3-bromo-2-(4-methyl-1-piperidinyl)-4-pyridinamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16BrN3/c1-8-3-6-15(7-4-8)11-10(12)9(13)2-5-14-11/h2,5,8H,3-4,6-7H2,1H3,(H2,13,14) . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Studies
A study by (Ahmad et al., 2017) describes the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions. Density Functional Theory (DFT) studies revealed potential candidates for chiral dopants in liquid crystals.
Photoinduced Tautomerization
Research by (Vetokhina et al., 2012) showed that compounds like 2-(3-bromo-1H-pyrazol-5-yl)pyridine exhibit three types of photoreactions, including excited-state intramolecular proton transfer, offering insight into molecular behavior under different conditions.
Antibacterial Activity
A study by (Bogdanowicz et al., 2013) investigated the antibacterial activity of cyanopyridine derivatives synthesized from compounds like 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, indicating their potential in combating bacterial infections.
Synthesis Techniques
Research by (Mishriky & Moustafa, 2013) focused on the synthesis of specific pyridine derivatives, providing insights into novel synthesis methods in organic chemistry.
Ligand Color Tuning in Iridium Complexes
A study by (Stagni et al., 2008) explored the impact of ligands like 5-bromo-2-(1H-tetrazol-5-yl)pyridine on the color tuning of iridium complexes, significant for applications in photophysics and materials science.
Time-Resolved Fluorescence Immunoassay
In (Li-hua, 2009)'s research, a new chelate intermediate for time-resolved fluorescence immunoassay was synthesized, demonstrating applications in biochemical assays.
Coordination Chemistry and Biological Sensing
(Halcrow, 2005) reviewed the synthesis and complex chemistry of pyridine derivatives, highlighting their applications in luminescent lanthanide compounds for biological sensing.
Synthesis of Alkyl Pyridin- and Pyrimidin-yl Acetate
The work of (Morgentin et al., 2009) focused on an efficient synthesis method for pyridine and pyrimidine derivatives, crucial for pharmaceutical applications.
Solvent Design for Environmental Purification
(Bokhove et al., 2012) studied solvent design for the removal of pyridines from wastewater, addressing environmental concerns related to these compounds.
Eigenschaften
IUPAC Name |
3-bromo-2-(4-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-9-4-7-14(8-5-9)11-10(12)3-2-6-13-11/h2-3,6,9H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLYPZKYKHOVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1488443.png)
![(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1488444.png)




![7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1488453.png)
![1-({[(Oxan-4-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488455.png)






